11beta,13-Dihydrolactucin

描述

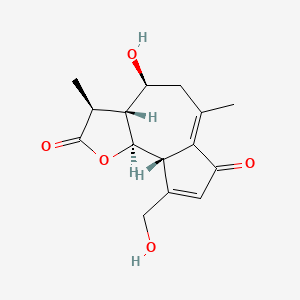

11beta,13-Dihydrolactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of lactucin. This compound is naturally found in chicory (Cichorium intybus) and is known for its various biological activities, including anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions

11beta,13-Dihydrolactucin can be synthesized through the hydrogenation of lactucin. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction typically proceeds as follows:

Reactant: Lactucin

Catalyst: Palladium on carbon (Pd/C)

Conditions: Hydrogen gas, room temperature, and atmospheric pressure

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale hydrogenation reactors: equipped with efficient mixing and temperature control systems.

High-purity hydrogen gas: to ensure complete hydrogenation.

Continuous monitoring: of reaction parameters to optimize yield and purity.

化学反应分析

Types of Reactions

11beta,13-Dihydrolactucin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated lactones.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of fully saturated lactones.

Substitution: Formation of esters or ethers, depending on the substituent used.

科学研究应用

Anti-Inflammatory Properties

Recent studies have highlighted the significant anti-inflammatory effects of 11beta,13-dihydrolactucin. Research indicates that this compound can inhibit key inflammatory cytokines and enzymes, making it a candidate for therapeutic use in conditions such as inflammatory bowel disease (IBD).

In Vivo Studies

In zebrafish models of gut inflammation, this compound effectively reduced neutrophil infiltration, further supporting its anti-inflammatory efficacy in physiological contexts . These findings suggest that this compound could be beneficial in developing nutraceuticals aimed at preventing or treating IBD.

Potential Nutraceutical Applications

Given its anti-inflammatory properties, there is growing interest in incorporating this compound into food products or dietary supplements. Its presence in chicory positions it as a natural additive that could enhance health benefits while providing flavor.

Food Industry Implications

- Chicory as a Functional Food : Chicory root extracts containing this compound can be marketed as functional foods aimed at consumers seeking natural anti-inflammatory options.

- Nutraceutical Development : The compound's ability to modulate inflammatory pathways makes it a candidate for nutraceutical formulations targeting chronic inflammatory conditions.

Case Study: Inflammatory Bowel Disease

A study evaluated the effects of this compound on intestinal inflammation using a triple cell co-culture model that mimics the inflamed intestinal mucosa. The results indicated that treatment with this compound led to significant reductions in IL-8 release across various stimuli, demonstrating its potential as a therapeutic agent for IBD .

Quantitative Analysis

Research has quantified the bitterness of chicory roots associated with varying concentrations of this compound. The concentrations ranged from 485 to 1720 mg/kg dry matter, correlating with the degree of bitterness perceived by consumers . This finding is essential for food product development where taste profiles are critical.

Comparative Data Table

作用机制

The anti-inflammatory mechanism of 11beta,13-Dihydrolactucin involves:

Inhibition of NF-κB and MAPK p38 signaling pathways: This leads to a reduction in the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.

Reduction of neutrophil infiltration: The compound prevents the migration of neutrophils to the site of inflammation, thereby reducing inflammation.

相似化合物的比较

Similar Compounds

Lactucin: The parent compound of 11beta,13-Dihydrolactucin, known for its bitter taste and various biological activities.

Lactucopicrin: Another sesquiterpene lactone found in chicory with similar anti-inflammatory properties.

Dihydrolactucopicrin: A hydrogenated derivative of lactucopicrin with enhanced stability.

Uniqueness of this compound

This compound is unique due to its specific hydrogenation at the 11,13-double bond, which imparts distinct chemical and biological properties. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications, particularly in the management of inflammatory diseases .

生物活性

11beta,13-Dihydrolactucin is a sesquiterpene lactone primarily derived from lactucin, a compound found in various plants, notably in the Launaea genus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18O5

- Molecular Weight : Approximately 278.30 g/mol

- Source : Predominantly found in Launaea mucronata and other related species.

The structure of this compound is characterized by a hydrogenation at the 11 and 13 positions of lactucin, which may enhance its biological activity compared to its precursors.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the calcineurin-Crz1 signaling pathway in Saccharomyces cerevisiae, suggesting a mechanism by which it may reduce inflammation .

2. Antioxidant Activity

The compound has shown potential as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The antioxidant properties of sesquiterpene lactones like this compound can contribute to cellular protection against damage caused by free radicals .

3. Antitumor Effects

Preliminary studies have suggested that this compound may have antitumor properties. While detailed mechanisms are still under investigation, its structural similarity to other known antitumor agents positions it as a candidate for further research in cancer therapy .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lactucin | C15H18O4 | Precursor compound; exhibits similar biological effects but lacks hydrogenation at the 11,13 position. |

| 11beta,13-Dihydrolactucopicrin | C23H24O7 | Larger structure; derived from similar pathways but includes additional functional groups. |

| Lactucopicrin | C23H28O7 | Contains more complex structure with additional hydroxyl groups; known for its own anti-inflammatory properties. |

This comparison highlights the unique structural configuration of this compound that may enhance its biological activity compared to its precursors and derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- A study on the anti-inflammatory effects noted that treatment with this compound significantly reduced pro-inflammatory cytokine levels in vitro .

- Another research focused on its antioxidant capabilities demonstrated that it effectively scavenged free radicals and protected cellular components from oxidative damage .

- Investigations into its antitumor potential revealed that it could induce apoptosis in cancer cell lines through modulation of apoptotic pathways .

属性

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83117-63-9 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the novel extraction and purification method described for 11,13-dihydrolactucin and lactucin from chicory roots?

A1: The study by [] introduces a novel three-step large-scale extraction and purification method for 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from chicory roots. This is significant because it addresses the challenge of obtaining large quantities of these bioactive compounds, which were previously limited by the availability of commercial standards and the lack of efficient extraction methods. The new method utilizes a water maceration step that favors the hydrolysis of conjugated forms of DHLc and Lc, leading to higher yields of the desired compounds. This development can potentially facilitate further research on the biological potential of these STLs and their semisynthetic analogues. []

Q2: Why is the semisynthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate important for the study of chicory STLs?

A2: The research highlights the synthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate, which are not commercially available. [] These compounds, along with other synthesized or extracted STLs, serve as crucial analytical standards for studying the biological activity of chicory-derived STLs. The availability of these standards allows for accurate identification and quantification of these compounds in complex mixtures, paving the way for more comprehensive investigations into their potential health benefits and applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。